An In-depth Technical Guide to Ms-PEG3-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Ms-PEG3-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ms-PEG3-CH2CH2COOH, also known as methoxy-PEG3-propionic acid, is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of sophisticated bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, provides a versatile platform for covalently linking molecules of interest. The three-unit polyethylene glycol chain enhances solubility and provides optimal spacing, which is critical for the efficacy of the final conjugate. This guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for Ms-PEG3-CH2CH2COOH.
Core Concepts and Physicochemical Properties
Ms-PEG3-CH2CH2COOH is a hydrophilic linker that offers a balance of flexibility and defined length. The methoxy-terminated end provides stability and reduces non-specific binding, while the terminal carboxylic acid allows for covalent attachment to primary amines on target molecules through amide bond formation.
Table 1: Physicochemical Properties of Ms-PEG3-CH2CH2COOH
| Property | Value | Source |
| Chemical Name | 4,7,10-Trioxa-undecanoic acid | Multiple |
| Synonyms | Methoxy-PEG3-propionic acid, m-PEG3-propionic acid | Multiple |
| CAS Number | 67319-28-2 | [1][2][3] |
| Molecular Formula | C10H20O6 | [1] |
| Molecular Weight | 236.26 g/mol | |
| Appearance | Liquid or low-melting solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in methylene chloride, acetonitrile, DMAC, DMSO | |
| Storage Conditions | Store at -20°C, desiccated. Allow to come to room temperature before opening to prevent moisture condensation. |
Applications in Drug Development
The primary application of Ms-PEG3-CH2CH2COOH is as a linker in the synthesis of PROTACs and ADCs.
PROTACs
In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the PEG3 linker in Ms-PEG3-CH2CH2COOH are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
ADCs
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of the linker, such as its hydrophilicity, can improve the pharmacokinetic profile of the ADC. The PEG3 chain in Ms-PEG3-CH2CH2COOH can enhance the solubility of the overall conjugate.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC, which is a primary application of the Ms-PEG3-CH2CH2COOH linker.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The carboxylic acid group of Ms-PEG3-CH2CH2COOH is typically coupled to a primary amine on a target molecule using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for EDC/NHS Coupling of Ms-PEG3-CH2CH2COOH to an Amine-Containing Molecule
This two-step protocol first activates the carboxylic acid of Ms-PEG3-CH2CH2COOH with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine.
Materials:
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Ms-PEG3-CH2CH2COOH
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Amine-containing molecule (e.g., a protein, peptide, or E3 ligase ligand with an available amine group)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.
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Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting columns for purification
Procedure:
Step 1: Activation of Ms-PEG3-CH2CH2COOH
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Equilibrate all reagents to room temperature before use.
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Prepare a stock solution of Ms-PEG3-CH2CH2COOH in anhydrous DMF or DMSO (e.g., 100 mg/mL).
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Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
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In a reaction vial, dissolve Ms-PEG3-CH2CH2COOH in Activation Buffer.
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Add EDC and NHS to the Ms-PEG3-CH2CH2COOH solution. A molar excess of EDC and NHS is recommended (e.g., 1.5-5 fold molar excess over the PEG linker).
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Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Add the activated Ms-PEG3-CH2CH2COOH solution to the amine-containing molecule solution. The optimal molar ratio of the activated linker to the target molecule should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common for protein conjugations.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
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Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.
Table 2: Troubleshooting the EDC/NHS Coupling Reaction
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH | - Use fresh, properly stored reagents.- Perform the conjugation step immediately after activation.- Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0. |
| Aggregation of Conjugate | - High degree of labeling- Hydrophobic interactions | - Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer. |
Conclusion
Ms-PEG3-CH2CH2COOH is a valuable tool in modern drug development, offering a discrete and hydrophilic linker for the synthesis of complex bioconjugates like PROTACs and ADCs. Its well-defined structure and versatile reactivity make it a key component in the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to incorporate this linker into their drug discovery workflows.
